molecular formula C5H9ClN4 B3047608 5-(Hydrazinylmethyl)pyrimidine hydrochloride CAS No. 1427460-13-6

5-(Hydrazinylmethyl)pyrimidine hydrochloride

Cat. No.: B3047608
CAS No.: 1427460-13-6
M. Wt: 160.60
InChI Key: DAJBLIIVXSTVON-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)pyrimidine hydrochloride (CAS 1234616-20-6) is a chemical compound with a molecular formula of C5H8N4 and a molecular weight of 124.14 g/mol . This pyrimidine-based building block features a reactive hydrazine group, making it a valuable intermediate in synthetic organic and medicinal chemistry for researchers. The pyrimidine ring is a fundamental scaffold in medicinal chemistry, found in a wide array of bioactive molecules and FDA-approved drugs with antimicrobial and antineoplastic activities . Furthermore, the 5-hydroxymethylpyrimidine scaffold, which is structurally related, is found in nature. For instance, it is present as a component of non-typical nucleobases in DNA, such as 5-hydroxymethylcytosine, and is the core structure of the natural antibiotic bacimethrin . As such, this compound serves as a versatile precursor for the synthesis of more complex molecules, potentially for use in pharmaceutical development and biological studies. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

pyrimidin-5-ylmethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-9-3-5-1-7-4-8-2-5;/h1-2,4,9H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJBLIIVXSTVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427460-13-6
Record name Pyrimidine, 5-(hydrazinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with hydrazine. One common method includes the condensation of pyrimidine-5-carbaldehyde with hydrazine hydrate under acidic conditions to form the hydrazinylmethyl derivative, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)pyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-(Hydrazinylmethyl)pyrimidine hydrochloride serves as a crucial building block in the synthesis of various bioactive compounds. Its structural properties allow it to participate in reactions that lead to the formation of pyrimidine-based drugs, which have shown efficacy against a range of diseases, including cancer and bacterial infections.

Anticancer Agents

Recent studies have highlighted the potential of pyrimidine derivatives, including those synthesized from this compound, as anticancer agents. For instance, compounds derived from this precursor have been shown to inhibit tumor growth in various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with mechanisms involving the inhibition of specific kinases associated with tumor proliferation .

Antibacterial Properties

The compound has also been investigated for its antibacterial properties. Research indicates that derivatives synthesized from this compound demonstrate activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). These findings suggest a promising avenue for developing new antibacterial agents that can combat antibiotic resistance .

Synthesis of Nucleosides

This compound plays a vital role in the synthesis of modified nucleosides, which are essential for various biotechnological applications, including gene therapy and oligonucleotide synthesis.

Nucleoside Building Blocks

The compound is utilized to introduce hydrazinyl groups into nucleosides, facilitating the development of nucleoside analogs with enhanced biological activities. For example, researchers have successfully synthesized 5-hydroxymethyl-pyrimidine-based nucleosides using this compound as a precursor. These nucleosides have shown promise in gene regulation studies and may serve as effective tools in molecular biology research .

Chemoselective Reactions

In synthetic chemistry, this compound has been employed in chemoselective reactions to produce various derivatives with specific functionalities. This versatility makes it an attractive candidate for further exploration in the synthesis of complex biomolecules .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound in research:

StudyApplicationFindings
Anticancer ActivityDerivatives showed significant cytotoxicity against breast and lung cancer cells.
Nucleoside SynthesisSuccessful incorporation into modified nucleosides with enhanced biological activity.
Antibacterial PropertiesDemonstrated efficacy against MRSA and VRE strains, indicating potential for new antibiotics.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)pyrimidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key pyrimidine-based compounds with structural or functional similarities to 5-(hydrazinylmethyl)pyrimidine hydrochloride, along with their pharmacological properties:

Compound Structural Features Key Pharmacological Properties References
5-(Hydrazinylmethyl)pyrimidine HCl Pyrimidine ring with hydrazinylmethyl group at C3. Limited data; potential use in drug development due to nucleophilic hydrazine moiety.
Compound 3a (from ) 5-(Thiophen-2-ylmethylene)pyrimidine with barbituric acid backbone. - Cytotoxicity against MCF-7 cells (23.68–44.16% survival).
- Strong DNA groove binding.
Compound 3b (from ) 5-(3-Nitrothiophene)pyrimidine derivative. - Superior antibacterial activity vs. ciprofloxacin.
- Low binding energy (-7.9 kcal/mol) with GlcN-6-P.
Diaveridine HCl () 5-[(3,4-Dimethoxyphenyl)methyl]-2,4-pyrimidinediamine. Antiprotozoal agent; inhibits dihydrofolate reductase in parasites.
Pyrimethamine HCl () 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine. Antimalarial and antiallergenic; targets dihydrofolate reductase.
2-Amino-5-(chloromethyl)pyrimidine HCl Chloromethyl and amino groups at C5 and C2. Intermediate in synthesizing kinase inhibitors; no direct bioactivity reported.

Functional Group Comparison

  • Hydrazinylmethyl Group : Enhances nucleophilicity and metal coordination capacity, useful in chelating therapies or prodrug design. However, its instability under acidic conditions may limit bioavailability .
  • Thiophene Derivatives (e.g., 3a-d) : Electron-rich thiophene rings improve π-π stacking with DNA or enzyme active sites, contributing to antimicrobial and cytotoxic activities .
  • Chloromethyl/Amino Groups (e.g., ): Chloromethyl groups are reactive handles for further functionalization, while amino groups facilitate hydrogen bonding in target binding .

Pharmacological Activities

  • Antimicrobial Activity : Compound 3b shows a 22 mm inhibition zone against E. coli, outperforming ciprofloxacin (18 mm) . In contrast, diaveridine targets folate metabolism in parasites but lacks broad-spectrum antibacterial effects .
  • Cytotoxicity : Compound 3a reduces MCF-7 cell viability to 23.68%, comparable to 5-fluorouracil (standard chemotherapeutic) . Pyrimethamine’s antimalarial activity (IC₅₀ ~10 nM) highlights pyrimidines’ versatility .
  • DNA Binding : Thiophene-pyrimidine hybrids (3a-d) exhibit strong groove binding (UV absorbance shifts Δλ = 15–20 nm), while hydrazine-containing derivatives may interact via electrostatic forces .

ADME and Drug-Likeness

  • Compounds 3a-d display favorable ADME profiles: LogP: 1.2–2.1 (optimal for membrane permeability). Oral bioavailability: 75–85% (Lipinski rule-compliant). Toxicity: Non-mutagenic in Ames tests .
  • Hydrazinylmethyl derivatives may face challenges like metabolic instability due to the hydrazine moiety, requiring prodrug strategies .

Biological Activity

5-(Hydrazinylmethyl)pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_6H9_9ClN4_4
  • CAS Number : 1427460-13-6

This compound features a pyrimidine ring, which is known for its significance in various biological processes, including nucleic acid synthesis and enzyme activity modulation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that related pyrimidine derivatives possess antibacterial properties against various strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL . The hydrazine functionality may enhance the interaction with microbial targets, contributing to its efficacy.

Anticancer Potential

The compound's anticancer properties have also been investigated. In vitro studies have shown that derivatives of pyrimidine compounds can induce cytotoxicity in cancer cell lines such as HeLa and K562, while exhibiting lower toxicity towards normal cells . The mechanism involves the modulation of cellular pathways critical for cancer cell survival, potentially through apoptosis induction or cell cycle arrest.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The hydrazinyl group can form hydrogen bonds with biological macromolecules, influencing their conformation and activity. This interaction may modulate enzyme functions, receptor binding, and signaling pathways critical for cell proliferation and survival.

Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusMIC: 500-1000 µg/mL
AnticancerHeLa, K562Induction of cytotoxicity
Enzyme InhibitionVarious enzymesModulation of enzyme activity

Case Study: Anticancer Activity

In a study focused on pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant anticancer activity against gastric adenocarcinoma. The structural features responsible for this activity included intramolecular interactions that stabilize the compound within the cellular environment .

Q & A

Q. What are the common synthetic routes for 5-(Hydrazinylmethyl)pyrimidine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with pyrimidine precursors. For example, formamidine hydrochloride is used as a cyclizing agent in pyrimidine ring formation under reflux conditions (e.g., ethanol/water mixtures). Catalysts like solid acids (e.g., p-toluenesulfonic acid) can simplify purification steps . Chlorination with POCl₃ and DMF at 0–60°C is effective for introducing the hydrochloride salt .
  • Data Table :
PrecursorCatalystYield (%)Conditions
Bromophenylacetic acidSolid acid65–75Reflux, 6–8 hours
Hydrazine derivativesPOCl₃/DMF70–850–60°C, 4 hours

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazinylmethyl protons (δ 2.5–3.5 ppm) and pyrimidine ring carbons (δ 150–160 ppm). Discrepancies in peak splitting may arise from tautomerism .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₅H₈ClN₅). Fragmentation patterns distinguish hydrazine-derived ions .
  • Chloride Testing : Aqueous solutions react with AgNO₃ to form AgCl precipitates, validated by USP methods .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation. Aqueous solutions degrade within 48 hours at room temperature; lyophilization extends stability .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for pyrimidine-hydrazine derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-hydrazine) tracks hydrazine incorporation into the pyrimidine ring. Kinetic studies under varying pH/temperature identify rate-limiting steps (e.g., cyclization vs. chlorination) . Computational DFT modeling further elucidates transition states .

Q. What strategies optimize the selectivity of this compound in biological assays?

  • Methodological Answer :
  • Structural Analogues : Replace the hydrazinyl group with acylhydrazides to reduce off-target reactivity .
  • Enzymatic Assays : Test inhibition of mPGES-1 (a prostaglandin synthase) at 10–100 µM concentrations, using COX-1/COX-2 controls to assess specificity .
  • Data Table :
Target EnzymeIC₅₀ (µM)Selectivity (vs. COX-2)
mPGES-10.6–3.5>100-fold
COX-2>100

Q. How do spectral data inconsistencies (e.g., NMR shifts) arise, and how can they be resolved?

  • Methodological Answer : Tautomeric equilibria (e.g., hydrazone ↔ azo forms) cause variable NMR shifts. Use deuterated DMSO or low-temperature (–40°C) NMR to "freeze" tautomers. 2D-COSY and HSQC confirm connectivity .

Contradictions and Validation

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodological Answer : Yield discrepancies (~20%) stem from trace moisture in POCl₃ or incomplete cyclization. Validate via in-situ FTIR monitoring (C=N stretch at 1650 cm⁻¹) and TLC (Rf = 0.3 in EtOAc/hexane) .

Key Research Findings

  • Synthetic Efficiency : Solid acid catalysts reduce side products by 30% compared to traditional H₂SO₄ .
  • Biological Relevance : The hydrazinyl group enhances binding to mPGES-1’s hydrophobic pocket, making it a scaffold for anti-inflammatory drugs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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